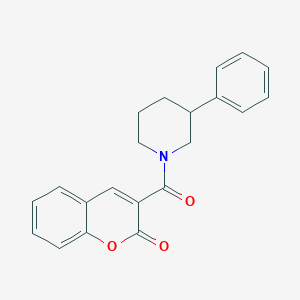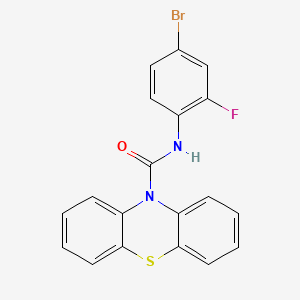
N-(4-bromo-2-fluorophenyl)-10H-phenothiazine-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-10H-phenothiazine-10-carboxamide is a synthetic organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 10H-phenothiazine-10-carboxylic acid.
Coupling Reaction: The 4-bromo-2-fluoroaniline is coupled with 10H-phenothiazine-10-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature for several hours.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-fluorophenyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenothiazine core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the phenothiazine core.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-10H-phenothiazine-10-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. Additionally, the compound’s ability to undergo redox reactions can contribute to its antimicrobial properties by generating reactive oxygen species that damage microbial cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-fluorophenyl)-10H-phenothiazine-10-carboxamide
- N-(4-bromo-2-fluorophenyl)-2-phenylacetamide
- N-(4-bromo-2-fluorophenyl)-4-butoxybenzamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-10H-phenothiazine-10-carboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the phenothiazine core enhances its potential for diverse applications in scientific research.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN2OS/c20-12-9-10-14(13(21)11-12)22-19(24)23-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)23/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXUSXJCABFDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=C(C=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-amino-9-(propylthio)-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B5099260.png)
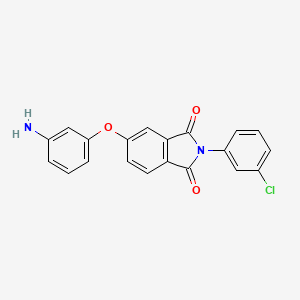
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B5099272.png)
![1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B5099274.png)
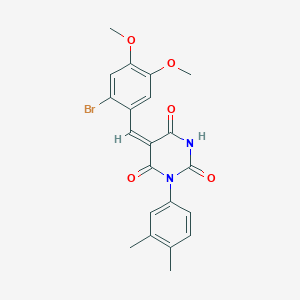
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5099287.png)
![2-{[benzyl(ethyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B5099293.png)
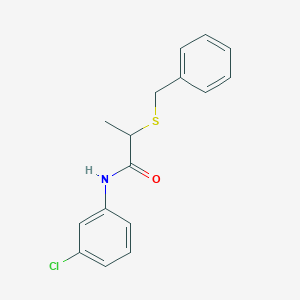
![2-Methoxy-1-[4-(4-nitrophenoxy)butoxy]-4-prop-2-enylbenzene](/img/structure/B5099304.png)

![2-[(cyanomethyl)thio]-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5099331.png)
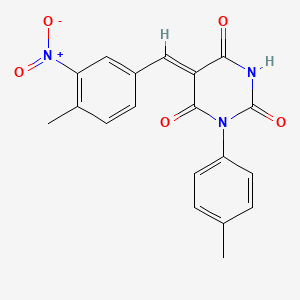
![5-methyl-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5099349.png)
